molecular formula C21H15Cl2N3O4 B4736571 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4736571
M. Wt: 444.3 g/mol
InChI Key: BJDFAPQCTJOKOV-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that combines several functional groups, including a pyrazole ring, a chromenone moiety, and a dichlorophenoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Attachment of the chromenone moiety: The chromenone derivative can be synthesized separately and then coupled with the pyrazole ring through a nucleophilic substitution reaction.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the intermediate with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to participate in multiple types of chemical interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the chromenone moiety.

    N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the dichlorophenoxy group.

Uniqueness

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxochromen-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4/c1-12-8-20(27)30-19-10-14(3-4-15(12)19)24-21(28)17-6-7-26(25-17)11-29-18-5-2-13(22)9-16(18)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFAPQCTJOKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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